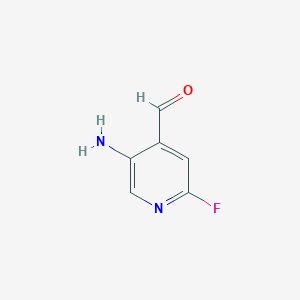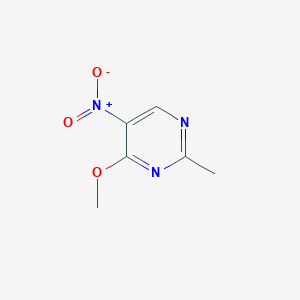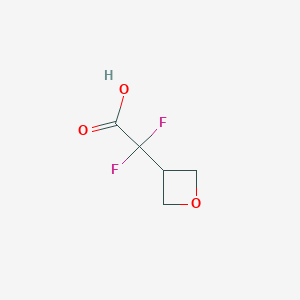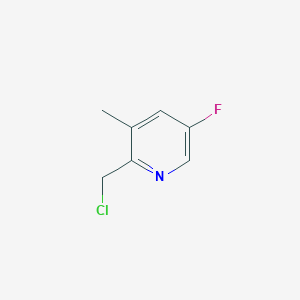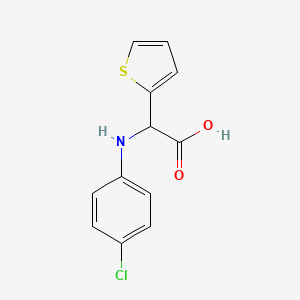
(4-Chloro-phenylamino)-thiophen-2-yl-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-phenylamino)-thiophen-2-yl-acetic acid is an organic compound that features a thiophene ring substituted with a chloro-phenylamino group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-phenylamino)-thiophen-2-yl-acetic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.
Introduction of the Chloro-phenylamino Group: This step involves the nucleophilic substitution of a chloro-phenylamine onto the thiophene ring. This can be achieved using a palladium-catalyzed amination reaction.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-phenylamino)-thiophen-2-yl-acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro-phenylamino group can be reduced to the corresponding aniline using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various nucleophiles (amines, thiols, alkoxides) under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Aniline derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(4-Chloro-phenylamino)-thiophen-2-yl-acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, or antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of (4-Chloro-phenylamino)-thiophen-2-yl-acetic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The chloro-phenylamino group can form hydrogen bonds or hydrophobic interactions with target proteins, while the thiophene ring can participate in π-π stacking interactions. The acetic acid moiety can enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
(4-Chloro-phenylamino)-nicotinic acid: Similar structure but with a nicotinic acid moiety instead of a thiophene ring.
2-(4-Chloro-phenylamino)-benzoic acid: Similar structure but with a benzoic acid moiety instead of a thiophene ring.
4-Chloro-2-nitro-phenylamino derivatives: Similar structure but with a nitro group instead of an acetic acid moiety.
Uniqueness
(4-Chloro-phenylamino)-thiophen-2-yl-acetic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable building block for the synthesis of compounds with specific electronic and structural characteristics.
Propiedades
Fórmula molecular |
C12H10ClNO2S |
|---|---|
Peso molecular |
267.73 g/mol |
Nombre IUPAC |
2-(4-chloroanilino)-2-thiophen-2-ylacetic acid |
InChI |
InChI=1S/C12H10ClNO2S/c13-8-3-5-9(6-4-8)14-11(12(15)16)10-2-1-7-17-10/h1-7,11,14H,(H,15,16) |
Clave InChI |
NUCYUYSTLBUSRW-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(C(=O)O)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


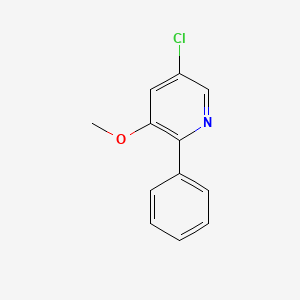
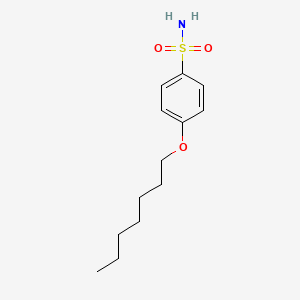
![2-Iodo-5,6-dimethoxybenzo[d]thiazole](/img/structure/B13000352.png)
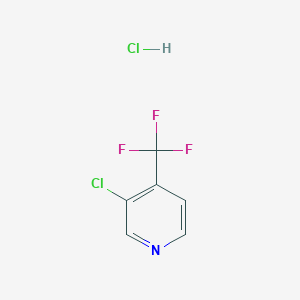
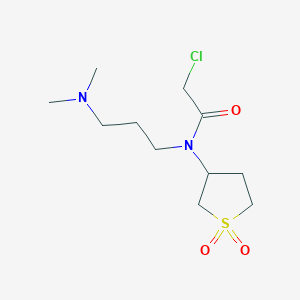
![1-Azaspiro[4.5]decan-8-ylmethanamine](/img/structure/B13000360.png)

![6-Chloro-2-(4-methoxyphenyl)oxazolo[5,4-b]pyridine](/img/structure/B13000376.png)
